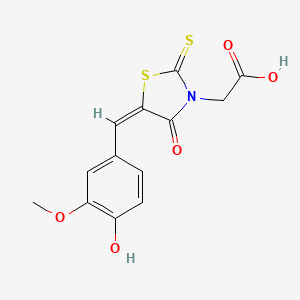![molecular formula C19H16N4O2S B10874009 N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10874009.png)
N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a triazine ring, a phenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide moiety through an acylation reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing automated purification systems to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazine ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and phenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetamide moiety may also play a role in binding to target proteins, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE: Unique due to its specific combination of triazine, phenyl, and acetamide groups.
N~1~-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE: derivatives: Variations in the substituents on the triazine or phenyl rings can lead to compounds with different properties and applications.
Uniqueness
The uniqueness of N1-(4-{2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C19H16N4O2S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)21-16-9-7-15(8-10-16)18(25)12-26-19-20-11-17(22-23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
KVYXNHDBLSVWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (1-naphthyl) ether](/img/structure/B10873935.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10873936.png)
![Methyl 3-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10873940.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10873942.png)
![Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10873946.png)
![6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10873954.png)
![11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873962.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874004.png)
